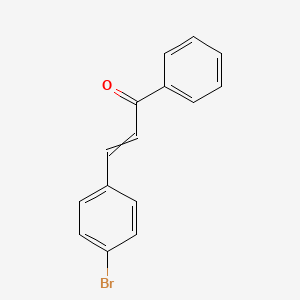

3-(4-bromophenyl)-1-phenylprop-2-en-1-one

Description

A key strategy involves introducing specific functional groups at various positions on the chalcone (B49325) scaffold to impart or enhance a particular biological activity.

Boronic Acid: The incorporation of a boronic acid group has been explored for creating dual anticancer and anti-inflammatory agents. SAR findings indicate that the position of this group is crucial; introducing it onto the B-ring of the chalcone results in more pronounced cytotoxic effects compared to substitution on the A-ring.

Tertiary Amines and Nitrogen Heterocycles: For developing cholinesterase inhibitors, adding a tertiary amine side chain has proven effective. mdpi.com Specifically, N-dimethyl substituted analogs showed higher activity than the standard drug galantamine. mdpi.com

Properties

IUPAC Name |

3-(4-bromophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFARWEWTPMAQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774-66-9 | |

| Record name | 4-Bromochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1774-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Modification of Aromatic Rings a and B :

SAR studies have consistently shown that the nature and position of substituents on the phenyl rings are critical determinants of biological activity.

Ring A (derived from acetophenone): Modifications to this ring can significantly impact activity. For instance, in the design of cholinesterase inhibitors, the addition of electron-donating groups (EDGs) to Ring A has been found to enhance inhibitory activity against acetylcholinesterase (AChE), while electron-withdrawing groups (EWGs) tend to decrease it. mdpi.com

Ring B (derived from benzaldehyde): The 4-bromo substitution on Ring B is a common feature and is often associated with increased potency in anticancer agents. mdpi.com However, further modifications are explored to optimize activity. Studies on anti-ulcer agents revealed that compounds with electron-releasing groups on Ring B showed excellent activity, whereas those with electron-withdrawing groups like bromo and iodo had milder effects. In the context of larvicidal activity, the introduction of a butyl group at the para-position of Ring B, in conjunction with the bromo-substituted Ring A, significantly increased lipophilicity and efficacy, suggesting that modulating this property can enhance interaction with biological membranes. mdpi.com

Molecular Hybridization:

This advanced strategy involves combining the chalcone (B49325) scaffold with another known pharmacophore to create a single hybrid molecule with potentially synergistic or multi-target activity. researchgate.net This approach aims to leverage the biological properties of both parent molecules.

Chalcone-Heterocycle Hybrids: A significant area of research involves synthesizing hybrids of chalcones with various nitrogen, oxygen, or sulfur-containing heterocycles. acs.orgacs.org For example, designing hybrids of a 2-phenylquinoline (B181262) scaffold (derived from the bromophenyl portion) with a 1,3,4-oxadiazole (B1194373) motif has been pursued to develop agents with both anticancer and broad-spectrum antimicrobial properties.

The following tables summarize some of the SAR findings that guide these rational design strategies.

Table 1: SAR of Ring Substitutions on Chalcone Derivatives

| Scaffold/Derivative | Modification | Ring Modified | Resulting Biological Activity Trend | Reference |

|---|---|---|---|---|

| Chalcone | Addition of Electron-Donating Groups (EDG) | Ring A | Enhanced AChE inhibitory activity | mdpi.com |

| Chalcone | Addition of Electron-Withdrawing Groups (EWG) | Ring A | Decreased AChE inhibitory activity | mdpi.com |

| Chalcone | Addition of Electron-Releasing Groups (e.g., -OCH3) | Ring B | Increased antiulcer activity | |

| 1-(4-bromophenyl)-prop-2-en-1-one | Addition of a butyl group to Ring B | Ring B | Significantly increased larvicidal activity | mdpi.com |

Table 2: Rational Design via Introduction of Functional Groups and Hybridization

| Design Strategy | Modification | Target Application | Key Finding | Reference |

|---|---|---|---|---|

| Functional Group Addition | Introduction of a boronic acid moiety | Anticancer / Anti-inflammatory | Substitution on the B-ring is more effective for cytotoxicity. | |

| Functional Group Addition | Attachment of a tertiary amine side chain | Cholinesterase Inhibition | N-dimethyl substitution led to higher activity than the standard drug galantamine. | mdpi.com |

| Molecular Hybridization | Combining chalcone with a 1,3,4-oxadiazole motif | Anticancer / Antimicrobial | Creates potential dual-action agents. | |

| Molecular Hybridization | Creating coumarin-chalcone hybrids | Various Therapeutic Potentials | A strategy to design novel compounds with enhanced biological activity. | researchgate.net |

By systematically applying these SAR-guided strategies, researchers can move beyond random screening and rationally design novel derivatives of 3-(4-bromophenyl)-1-phenylprop-2-en-1-one with improved potency, better selectivity, and tailored therapeutic profiles for a wide range of diseases. nih.govnih.govacs.org

Computational Chemistry Investigations: Quantum Mechanical and Molecular Modeling Insights for 3 4 Bromophenyl 1 Phenylprop 2 En 1 One

Density Functional Theory (DFT) Based Electronic Structure Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic and structural properties of molecules. For 3-(4-bromophenyl)-1-phenylprop-2-en-1-one, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G++(d,p), have been employed to predict its molecular geometry and electronic characteristics. researchgate.net

Geometric Optimization and Conformational Energy Landscape Analysis

The optimization of the molecular geometry of this compound reveals the most stable three-dimensional arrangement of its atoms. Chalcones can exist in two planar conformations, s-cis and s-trans, arising from the rotation around the single bond between the carbonyl group and the α-carbon of the enone moiety. Computational studies on similar chalcones indicate that the s-trans conformer is generally more stable due to reduced steric hindrance. core.ac.uk

While specific optimized geometric parameters for this compound are not extensively reported in a single comprehensive study, data from closely related structures, such as (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, provide valuable insights. The bond lengths and angles are characteristic of a conjugated system, with the C=C double bond of the enone group typically around 1.34 Å and the C=O bond length approximately 1.23 Å. The bond angles around the sp2 hybridized carbons are generally close to 120°.

Table 1: Selected Optimized Geometric Parameters for a Related Chalcone (B49325) Derivative (Note: Data for a closely related compound, (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, calculated at the B3LYP/6-311G++(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.229 Å |

| Bond Length | C=C (enone) | 1.342 Å |

| Bond Length | C-Br | 1.912 Å |

| Bond Angle | O=C-C | 120.5° |

| Bond Angle | C-C=C (enone) | 121.8° |

| Dihedral Angle | Phenyl Ring 1 - Enone | Varies |

| Dihedral Angle | Phenyl Ring 2 - Enone | Varies |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions.

The energies of the HOMO and LUMO are important indicators of a molecule's electron-donating and electron-accepting abilities, respectively. For this compound, the HOMO is primarily localized on the cinnamoyl group, which includes the phenyl ring and the α,β-unsaturated system, indicating this region is prone to electrophilic attack. The LUMO, on the other hand, is distributed over the entire molecule, with significant contributions from the carbonyl group and the brominated phenyl ring, suggesting these are the sites for nucleophilic attack.

Recent DFT calculations on a p-bromophenyl substituted chalcone derivative revealed a HOMO energy of -6.1382 eV and a LUMO energy of -2.5388 eV. researchgate.net Another study on 4'-bromochalcone (B182549) reported a calculated HOMO-LUMO energy gap of 3.97 eV. smolecule.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller energy gap implies that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. For the p-bromophenyl substituted chalcone, the HOMO-LUMO energy gap was calculated to be 3.60 eV, suggesting a moderate level of reactivity. researchgate.net This value is in general agreement with studies on other halogenated chalcones, which typically exhibit energy gaps in the range of 4.0 to 4.2 eV. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Chalcone

| Parameter | Value (eV) | Reference |

| HOMO Energy | -6.1382 | researchgate.net |

| LUMO Energy | -2.5388 | researchgate.net |

| Energy Gap (ΔE) | 3.60 | researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would show the most negative potential (typically colored red or yellow) located around the carbonyl oxygen atom, indicating it as the primary site for electrophilic attack. The hydrogen atoms of the phenyl rings and the enone bridge would exhibit positive potential (blue), making them susceptible to nucleophilic attack. The presence of the bromine atom influences the electrostatic potential of the attached phenyl ring, creating a region of positive potential (a σ-hole) on the halogen atom, which can participate in halogen bonding.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a detailed picture of charge transfer and delocalization within the molecule. In this compound, NBO analysis would reveal significant delocalization of π-electrons across the conjugated system, from the phenyl rings through the enone bridge.

Calculation of Quantum Chemical Descriptors

Quantum chemical descriptors are instrumental in predicting the chemical reactivity and stability of a molecule. These parameters are typically derived from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The calculations are often performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. For chalcone derivatives, the B3LYP hybrid functional combined with a suitable basis set like cc-pVDZ or 6-311++G(d,p) is commonly employed. researchgate.netresearchgate.net

The fundamental descriptors include:

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated as the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (A ≈ -E_LUMO).

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself. It is the negative of the chemical potential (μ) and is calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is defined as ω = μ² / (2η) = χ² / (2η).

Nucleophilicity Index (Nu): A measure of the electron-donating capability of a molecule. While various scales exist, one common approach defines it relative to a standard. Another related concept is the electrodonating power (ω⁻), which quantifies the capability of a system to donate charge.

| Quantum Chemical Descriptor | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E_HOMO | 6.6861 |

| Electron Affinity (A) | -E_LUMO | 2.3611 |

| Chemical Hardness (η) | (I - A) / 2 | 2.1625 |

| Electronegativity (χ) | (I + A) / 2 | 4.5236 |

| Electrophilicity Index (ω) | χ² / (2η) | 4.7314 |

| Softness (σ) | 1 / η | 0.4624 |

Data sourced from a computational study on a representative chalcone molecule. researchgate.net

These values indicate that chalcones are generally reactive molecules, characterized by a significant energy gap between the HOMO and LUMO. The presence of the bromine atom in this compound is expected to modulate these values, primarily by influencing the electronic density and orbital energies through inductive and resonance effects.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Chalcone derivatives are recognized for their potential in nonlinear optics, a field with applications in optical switching, data storage, and frequency conversion. researchgate.netresearchgate.net The NLO response of a molecule is governed by its interaction with an applied electric field, leading to a nonlinear polarization. Computational methods, particularly DFT, are pivotal in predicting and understanding these properties at the molecular level.

Determination of Static and Dynamic Polarizability (α)

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a tensor quantity, but its average or isotropic value (α_iso) is often used for comparison.

Static Polarizability (α(0)): The response to a non-oscillating (static) electric field.

Dynamic Polarizability (α(ω)): The response to an oscillating electric field, such as that of light, which is frequency-dependent.

These values are calculated as derivatives of the energy with respect to the applied electric field.

Assessment of First-Order (β) and Second-Order (γ) Hyperpolarizabilities

The core of NLO properties lies in the hyperpolarizabilities, which describe the nonlinear response of the molecular dipole moment to an electric field.

First-Order Hyperpolarizability (β): This tensor quantity governs second-order NLO phenomena like second-harmonic generation (SHG). A non-zero β value is only possible for non-centrosymmetric molecules. The magnitude of β is highly dependent on intramolecular charge transfer, often facilitated by donor-π-acceptor electronic systems. For 4-bromochalcone, a related compound, the SHG efficiency was found to be 1.14 times that of the standard material urea, indicating a significant first-order NLO response. researchgate.net

Second-Order Hyperpolarizability (γ): This property is responsible for third-order NLO effects, such as third-harmonic generation and two-photon absorption. Unlike β, γ can be non-zero for both centrosymmetric and non-centrosymmetric molecules.

Computational studies on halogenated chalcones have shown that the substitution of halogens significantly enhances NLO activity. researchgate.net The calculated values for these properties are typically reported in atomic units (a.u.) and then converted to electrostatic units (esu).

| NLO Property | Description | Typical Calculation Method |

|---|---|---|

| Electric Dipole Moment (μ) | Measures molecular polarity. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Polarizability (α) | Measures the deformability of the electron cloud. | DFT as a second derivative of energy. |

| First Hyperpolarizability (β) | Governs second-order NLO effects. | DFT as a third derivative of energy. |

| Second Hyperpolarizability (γ) | Governs third-order NLO effects. | DFT as a fourth derivative of energy. |

Investigation of Solvent Effects on NLO Parameters using Continuum Models (e.g., IEFPCM)

The NLO properties of molecules can be significantly influenced by their environment, particularly the solvent. Continuum models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are used to simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. researchgate.net These models allow for the calculation of molecular properties in different solvents, revealing how the solvent's polarity can stabilize charge-separated states and enhance NLO responses. Studies on chalcone derivatives have shown that both the dipole moment and hyperpolarizabilities tend to increase with the dielectric constant of the solvent. researchgate.netresearchgate.net This is attributed to the enhanced intramolecular charge transfer in a more polar environment.

Analysis of Macroscopic Third-Order Nonlinear Susceptibility (χ⁽³⁾)

While hyperpolarizability (γ) is a molecular property, the macroscopic NLO response of a material is described by its nonlinear susceptibility. The third-order nonlinear susceptibility (χ⁽³⁾) is related to the molecular second-order hyperpolarizability (γ). For a material, χ⁽³⁾ can be theoretically estimated from the calculated γ values and the number density of the molecules. Experimental techniques like the Z-scan are used to measure χ⁽³⁾ directly. Computational studies on halogenated chalcones designed for third-order NLO applications have shown that these materials can exhibit significant χ⁽³⁾ values, making them promising for applications in optical limiting and all-optical switching. researchgate.netresearchgate.net The magnitude of χ⁽³⁾ in some chalcone derivatives has been reported to be on the order of 10⁻¹³ esu. researchgate.net The bromine substituent in this compound, with its ability to participate in halogen bonding and influence the electronic system, is expected to contribute favorably to the third-order NLO properties of the bulk material.

Molecular Docking and Simulation Studies for Biological Target Interaction Prediction

Computational methods, particularly molecular docking and simulation, have become indispensable tools in drug discovery and development. These in silico techniques offer a powerful approach to predict how a ligand, such as this compound, might interact with a biological target at the molecular level. This allows for the rational design of new therapeutic agents and the elucidation of potential mechanisms of action before undertaking more resource-intensive experimental studies. While direct computational studies on this compound are limited in the publicly available scientific literature, the extensive research on structurally related chalcones provides a strong basis for predicting its behavior.

Prediction of Ligand-Receptor Binding Modes and Binding Affinities

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a specific receptor, as well as the strength of this interaction, typically expressed as a binding affinity or docking score. This binding affinity is a crucial parameter, as it often correlates with the inhibitory or activating potential of a compound.

In a study investigating chalcone derivatives as potential antibacterial agents against the dihydropteroate (B1496061) synthase (DHPS) enzyme from Escherichia coli, a compound with a similar scaffold, 1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, was analyzed. While not identical to the subject of this article, the findings for this and other chalcone derivatives in the study provide a useful reference for the potential binding energies that might be expected for this compound. The binding energies and inhibition constants for these related chalcones are presented in Table 1.

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

|---|---|---|

| 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | -6.27 | 25.50 |

| 1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | -5.35 | 120.32 |

| 1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | -5.77 | 58.84 |

The data in Table 1 suggests that chalcone derivatives can achieve favorable binding energies with the DHPS enzyme. The negative binding energy values indicate spontaneous binding. It is plausible that this compound would exhibit a comparable, if not stronger, binding affinity to various biological targets due to the presence of the bromophenyl group, which can participate in various non-covalent interactions.

Identification of Key Amino Acid Residues Involved in Interactions

Beyond predicting binding affinity, molecular docking simulations can identify the specific amino acid residues within a receptor's binding site that are crucial for the interaction with a ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds.

For this compound, the key structural features that would likely govern its interactions are the phenyl ring, the bromophenyl ring, and the α,β-unsaturated ketone moiety. The aromatic rings can engage in π-π stacking and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The bromine atom on the phenyl ring is capable of forming halogen bonds, a type of non-covalent interaction that has gained recognition for its importance in ligand-receptor binding. The carbonyl group of the chalcone backbone is a potent hydrogen bond acceptor, likely forming hydrogen bonds with donor residues like serine, threonine, or the backbone amides of the protein.

While a specific interaction map for this compound is not available, studies on other chalcones provide a template for its potential binding mode. For example, in the active site of many enzymes, chalcones are often observed to position their aromatic rings in hydrophobic pockets, while the carbonyl group forms key hydrogen bonds that anchor the ligand in place.

In Silico Screening Against Enzyme Targets (e.g., DHPS)

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach is particularly useful for identifying novel inhibitors for enzymes that are crucial for the survival of pathogens.

Dihydropteroate synthase (DHPS) is a well-established target for antibacterial drugs as it is a key enzyme in the folate biosynthesis pathway of bacteria. The inhibition of DHPS disrupts the production of folic acid, which is essential for DNA and RNA synthesis, ultimately leading to bacterial cell death.

Chalcone derivatives have been investigated as potential inhibitors of DHPS. In a study that designed chalcone derivatives as competitive inhibitors of para-aminobenzoic acid (pABA) for the DHPS enzyme, it was found that these compounds could occupy the active site cleft. mdpi.comdntb.gov.uaresearchgate.netnih.gov The molecular docking results from this study, as previously shown in Table 1, indicated that chalcone derivatives can have significant binding affinities for DHPS, suggesting they could act as effective inhibitors. dntb.gov.uaresearchgate.netnih.gov

Given these findings, it is reasonable to hypothesize that this compound could also be a potential inhibitor of DHPS. The presence of the 4-bromophenyl group could enhance its binding within the active site through halogen bonding and hydrophobic interactions, potentially making it a more potent inhibitor than some of the derivatives studied. Further in silico screening of this compound against a panel of microbial enzymes, including DHPS, would be a valuable step in exploring its potential as an antimicrobial agent.

Mechanistic Biological Investigations of 3 4 Bromophenyl 1 Phenylprop 2 En 1 One and Its Analogs in Vitro and Preclinical Models

In Vitro Antimicrobial Efficacy and Mechanisms

While direct studies on the antimicrobial properties of 3-(4-bromophenyl)-1-phenylprop-2-en-1-one are limited, research on its close structural analogs, particularly those featuring bromine substitutions, provides significant insight into its potential efficacy. The presence and position of substituents on the chalcone (B49325) scaffold are known to critically influence biological activity.

Antibacterial Activity against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

Analogs of this compound have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria, although activity against Gram-negative strains has also been reported.

A study on bromo-chalcone derivatives revealed that the analog (E)-1-(4-bromophenyl)-3-(3′,4′-dimethoxyphenyl) prop-2-en-1-one was active against the Gram-negative bacteria Escherichia coli and Salmonella typhimurium, showing inhibition zones of 11 mm and 15 mm, respectively. ceon.rs However, its activity against the Gram-positive strains Bacillus subtilis and Staphylococcus aureus was not specified as significant in the primary findings. ceon.rs

Other brominated chalcones have shown potent efficacy against S. aureus, including methicillin-resistant strains (MRSA). For example, 4-bromo-3'-aminochalcone was found to be the most active in a series of seventeen synthesized chalcones, exhibiting a Minimum Inhibitory Concentration (MIC) of 1.9 μg/mL against methicillin-susceptible S. aureus (MSSA) and 7.8 µg/mL against MRSA. nih.gov This particular analog also demonstrated activity against Enterococcus faecalis and Acinetobacter baumannii. nih.gov Similarly, brominated pyrazine-based chalcones displayed anti-staphylococcal activity with MIC values ranging from 15.625 to 62.5 μM. frontiersin.org The ability of some of these analogs to inhibit biofilm formation in S. aureus further highlights their therapeutic potential. nih.govnih.gov

Interactive Table: Antibacterial Activity of this compound Analogs

| Compound Analog | Bacterial Strain | Activity Measurement | Result | Reference |

| (E)-1-(4-bromophenyl)-3-(3′,4′-dimethoxyphenyl) prop-2-en-1-one | Escherichia coli | Inhibition Zone | 11 ± 0.3 mm | ceon.rs |

| 4-bromo-3'-aminochalcone | Staphylococcus aureus (MSSA) | MIC | 1.9 µg/mL | nih.gov |

| 4-bromo-3'-aminochalcone | Staphylococcus aureus (MRSA) | MIC | 7.8 µg/mL | nih.gov |

| 4-bromo-3'-aminochalcone | Enterococcus faecalis | MIC | 7.8 µg/mL | nih.gov |

| Brominated pyrazine-based chalcone (CH-0y) | Staphylococcus spp. | MIC | 15.625 - 62.5 µM | frontiersin.org |

| N-(4-bromophenyl)furan-2-carboxamide | Drug-resistant A. baumannii | Effective Activity | Noted | mdpi.com |

| N-(4-bromophenyl)furan-2-carboxamide | Drug-resistant S. aureus | Effective Activity | Noted | mdpi.com |

Antifungal Activity against Fungal Pathogens (e.g., Candida albicans, Aspergillus niger, T. rubrum, T. mentagoforum)

The antifungal potential of brominated chalcones has been evaluated against a range of human fungal pathogens. The structure-activity relationship is critical, with some analogs showing broad-spectrum activity while others are more specific.

Research has indicated that chalcones featuring electron-withdrawing substituents, such as a bromine atom at the para-position of the B-ring, are often among the most active compounds against fungal strains. nih.gov In a large screening of 48 chalcones, such compounds were active against Aspergillus flavus, Aspergillus niger, and Candida tropicalis. nih.gov Another study focusing on N'-(3-bromophenyl)-... derivatives reported good antifungal activity against C. albicans and A. niger, with MIC values in the range of 8-16 µg/mL. semanticscholar.org

Specifically against dermatophytes, certain brominated chalcone derivatives have shown promising results against clinical strains of Trichophyton rubrum. nih.gov In contrast, some studies have found that their synthesized chalcone derivatives had no inhibitory effect against C. albicans or A. niger, yet displayed significant activity against the dermatophyte Microsporum gypseum, underscoring the species-specific nature of these compounds. nih.gov The antifungal activity of p-aminochalcones against T. rubrum has also been documented, with MIC values ranging from 0.015 to 1.25 µg/mL. sbq.org.br

Interactive Table: Antifungal Activity of this compound Analogs

| Compound Class/Analog | Fungal Pathogen | Activity Measurement | Result | Reference |

| N'-(3-bromophenyl)-... derivatives | Candida albicans | MIC | 8-16 µg/mL | semanticscholar.org |

| N'-(3-bromophenyl)-... derivatives | Aspergillus niger | MIC | 8-16 µg/mL | semanticscholar.org |

| p-Aminochalcones | Trichophyton rubrum | MIC | 0.015 - 1.25 µg/mL | sbq.org.br |

| Brominated chalcone derivatives | Trichophyton rubrum | Promising Activity | Noted | nih.gov |

| Chalcones with p-bromo substitution | Aspergillus niger | Active | Noted | nih.gov |

| Chalcones with p-bromo substitution | Candida spp. | Active | Noted | nih.gov |

Molecular Basis of Antimicrobial Action

The antimicrobial effects of chalcones are attributed to several molecular mechanisms, and no single mode of action explains their broad-spectrum activity. For antifungal action, a primary mechanism involves the disruption of the fungal cell wall and membrane integrity. researchgate.net Studies using scanning electron microscopy and cell viability assays have confirmed that chalcones can cause damage to the fungal cell wall. nih.gov This is likely achieved by inhibiting key enzymes responsible for the synthesis of major cell wall polymers, such as β(1,3)-glucan synthase and chitin (B13524) synthase. researchgate.net Furthermore, chalcones may interfere with fatty acid synthesis, which is crucial for maintaining the integrity of both the cell membrane and cell wall. researchgate.net

In bacteria, the mechanism appears to be multifactorial. Investigations into chalcones active against B. subtilis and Xanthomonas citri revealed an inhibition of macromolecular synthesis, affecting the incorporation of precursors for DNA, RNA, proteins, and the cell wall component peptidoglycan. mdpi.com Some chalcones have been found to target DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com Additionally, these compounds can disrupt cellular energy metabolism by affecting respiratory activity and decreasing intracellular ATP levels. mdpi.com Another reported mechanism, particularly for dihydrochalcone (B1670589) analogs, is the inhibition of bacterial efflux pumps, which are proteins that bacteria use to expel antibiotics, thereby contributing to drug resistance. nih.gov

Larvicidal Activity and Mode of Action Studies

Beyond antimicrobial applications, chalcones have been investigated as potential larvicides for controlling disease-transmitting mosquito vectors.

Evaluation Against Vector Mosquito Larvae (e.g., Aedes aegypti)

The substitution pattern on the chalcone scaffold significantly influences larvicidal potency against the yellow fever mosquito, Aedes aegypti. Research into a series of 19 chalcone derivatives found that the addition of a bromine group to the parent chalcone structure, (E)-1,3-diphenylprop-2-en-1-one, actually decreased its larvicidal activity. nih.govresearchgate.net The unsubstituted chalcone (analog 3a) showed an LC₅₀ (lethal concentration required to kill 50% of the larvae) of 14.43 mg/mL. nih.govresearchgate.net

Interestingly, the replacement of the phenyl B-ring with a furan (B31954) ring dramatically increased potency. The analog (E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one (analog 6c) was identified as the most effective larvicide in the tested series, with an LC₅₀ of 6.66 mg/mL and an LC₉₀ of 9.97 mg/mL. nih.govresearchgate.net This demonstrates that while the bromo-substitution on the phenyl ring alone may not enhance activity, its combination with other structural modifications can lead to highly potent compounds. nih.gov

Interactive Table: Larvicidal Activity of Chalcone Analogs against Aedes aegypti

| Compound | LC₅₀ (mg/mL) | LC₉₀ (mg/mL) | Reference |

| (E)-1,3-diphenylprop-2-en-1-one (Unsubstituted) | 14.43 | 20.96 | nih.govresearchgate.net |

| (E)-3-(4-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one | 6.66 | 9.97 | nih.govresearchgate.net |

Understanding Cellular and Molecular Mechanisms of Larvicidal Effects

The precise molecular mechanism of larvicidal action for this compound and its most active analogs remains to be fully elucidated. nih.govresearchgate.net However, research on other chalcones and related larvicidal compounds provides insight into potential targets.

One approach used virtual screening with molecular docking to identify a chalcone that showed high affinity for the 3-hydroxykynurenine transaminase (HKT) enzyme in Aedes aegypti. nih.gov This enzyme is important for larval growth, suggesting that its inhibition could be a viable mechanism of action. nih.gov Another common target for insecticides is the enzyme acetylcholinesterase (AChE), which is critical for nerve function in insects. mdpi.commdpi.com The inhibition of AChE leads to paralysis and death. Studies on other larvicidal natural products have confirmed AChE inhibition as their mode of action, making it a plausible target for larvicidal chalcones as well. mdpi.com Further investigation is required to determine if these or other pathways are the primary mode of action for this class of brominated compounds.

Cellular Anticancer Activity and Apoptosis Induction Studies in Cell Lines

The anticancer properties of chalcones, a class of compounds to which this compound belongs, have been a subject of extensive research. Investigations have primarily focused on their cytotoxic effects against various cancer cell lines and the elucidation of the underlying molecular mechanisms, particularly the induction of apoptosis.

Cytotoxicity Evaluation in Human Cancer Cell Lines (e.g., HT-29, MDA-MB-231, MCF-7)

While specific cytotoxic data for this compound against the human colon carcinoma cell line HT-29, and the breast cancer cell lines MDA-MB-231 and MCF-7, are not extensively available in the reviewed literature, studies on structurally related brominated chalcone analogs provide insights into their potential anticancer activity.

For instance, a series of synthesized pyridine (B92270) chalcone derivatives were evaluated for their cytotoxicity against MDA-MB-231 cells. rdd.edu.iq Two compounds, referred to as CH(A) and CH(B), which feature hydroxyl and chloro substitutions, demonstrated moderate activity. rdd.edu.iq In another study, newly synthesized thienyl chalcone derivatives were tested against both MCF-7 and MDA-MB-231 cell lines. sysrevpharm.org Compounds 5 and 8 from this series exhibited significant cytotoxic effects, with IC₅₀ values of 7.79 ± 0.81 μM and 7.24 ± 2.10 μM against MCF-7, and 5.27 ± 0.98 μM and 21.58 ± 1.50 μM against MDA-MB-231, respectively. sysrevpharm.org

Furthermore, research on prenylated chalcones has highlighted the importance of certain structural features for cytotoxic activity. Chalcones 12 and 13 in one study demonstrated potent inhibitory effects on MCF-7 and MDA-MB-231 cells, with IC₅₀ values of 4.19 ± 1.04 µM and 6.12 ± 0.84 µM for compound 12, and 3.30 ± 0.92 µM and 18.10 ± 1.65 µM for compound 13, respectively. nih.govresearchgate.net A bromo chalcone analog, 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM), was found to have an IC₅₀ value of 53 µM in HeLa cervical cancer cells. researchgate.net

These findings underscore the potential of the chalcone scaffold, including brominated derivatives, as a source of cytotoxic agents against various cancer cell lines. However, direct evaluation of this compound on HT-29, MDA-MB-231, and MCF-7 is necessary to determine its specific activity profile.

Table 1: Cytotoxicity of Selected Chalcone Analogs in Human Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Thienyl Chalcone 5 | MCF-7 | 7.79 ± 0.81 | sysrevpharm.org |

| Thienyl Chalcone 5 | MDA-MB-231 | 5.27 ± 0.98 | sysrevpharm.org |

| Thienyl Chalcone 8 | MCF-7 | 7.24 ± 2.10 | sysrevpharm.org |

| Thienyl Chalcone 8 | MDA-MB-231 | 21.58 ± 1.50 | sysrevpharm.org |

| Prenylated Chalcone 12 | MCF-7 | 4.19 ± 1.04 | nih.govresearchgate.net |

| Prenylated Chalcone 12 | MDA-MB-231 | 6.12 ± 0.84 | nih.govresearchgate.net |

| Prenylated Chalcone 13 | MCF-7 | 3.30 ± 0.92 | nih.govresearchgate.net |

| Prenylated Chalcone 13 | MDA-MB-231 | 18.10 ± 1.65 | nih.govresearchgate.net |

Investigation of Apoptotic Pathways (e.g., Caspase Activation, ROS Production)

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. Research into chalcone derivatives suggests that they can induce apoptosis through various pathways, often involving the generation of reactive oxygen species (ROS) and the activation of caspases.

A study on a novel brominated chalcone derivative, designated H72, in gastric cancer cells demonstrated that the compound induced the generation of ROS. researchgate.net This increase in ROS led to the activation of the caspase-9 and caspase-3 cascade, indicating the involvement of the intrinsic mitochondrial pathway of apoptosis. researchgate.net Further investigation revealed that H72 treatment also led to the upregulation of the death receptors DR4 and DR5. researchgate.net

In a separate study, the bromo chalcone analog BHM was shown to induce apoptosis in HeLa cells and suppress the expression of the anti-apoptotic protein Bcl-2. researchgate.net The Bcl-2 family of proteins are key regulators of the mitochondrial apoptotic pathway. Another investigation into 4-anilinoquinolinylchalcone derivatives in MDA-MB-231 breast cancer cells found that the lead compound triggered ROS-dependent activation of caspase-3/7, further supporting the role of oxidative stress and caspases in the apoptotic mechanism of chalcone analogs. mdpi.com

These studies collectively suggest that a likely mechanism of anticancer action for brominated chalcones, and potentially this compound, involves the induction of cellular apoptosis through ROS production and the subsequent activation of caspase cascades.

Effects on Microtubule Assembly and Cell Division Processes

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, making them an important target for anticancer drugs. Several chalcone derivatives have been identified as inhibitors of tubulin polymerization, the process by which tubulin dimers assemble to form microtubules.

Spermicidal Activity Assessment and Mechanism of Action

A thorough review of the available scientific literature did not yield any studies specifically investigating the spermicidal activity of this compound or its close structural analogs. Therefore, no data can be presented on its potential as a spermicidal agent or its mechanism of action in this context.

Receptor-Specific Binding and Antagonism Studies

The ability of chalcones to interact with specific cellular receptors is an area of growing research interest, with a focus on their potential as modulators of various signaling pathways.

Adenosine (B11128) Receptor (AR) Ligand Affinity and Selectivity (e.g., rA1, rA2A)

Adenosine receptors, a class of G protein-coupled receptors, are involved in a multitude of physiological processes and have emerged as attractive targets for drug development. Studies on chalcone derivatives have indicated their potential to act as adenosine receptor ligands.

One study investigating a series of 3-amino-substituted chalcone derivatives found that the presence of a bromine atom at the C3' position of the benzylidene ring was a key structural feature for affinity to the rat A1 adenosine receptor (rA1). nih.gov The most potent of these analogs acted as a selective rA1 AR antagonist with a Ki value of 1.6 µM. nih.gov Another line of research on coumarin-chalcone hybrids identified compounds with selective affinity for the human A3 adenosine receptor. nih.gov

While these findings establish the chalcone scaffold as a viable starting point for the development of adenosine receptor ligands, specific data on the binding affinity and selectivity of this compound for rA1 or rA2A receptors is not available in the current literature. Further studies are required to characterize its specific interactions with these and other adenosine receptor subtypes.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) |

| H72 (brominated chalcone derivative) |

| Pyridine chalcone CH(A) |

| Pyridine chalcone CH(B) |

| Thienyl Chalcone 5 |

| Thienyl Chalcone 8 |

| Prenylated Chalcone 12 |

| Prenylated Chalcone 13 |

| 4-anilinoquinolinylchalcone |

| 3-amino-substituted chalcone derivative |

| Coumarin-chalcone hybrid |

| Colchicine |

| Bcl-2 |

| Caspase-3 |

| Caspase-7 |

| Caspase-9 |

| DR4 (Death Receptor 4) |

| DR5 (Death Receptor 5) |

| rA1 (rat A1 adenosine receptor) |

| rA2A (rat A2A adenosine receptor) |

Identification of Receptor Antagonist Properties

While direct mechanistic studies identifying specific receptor antagonist properties of this compound are not extensively documented in publicly available research, the broader class of chalcones, to which this compound belongs, has been the subject of numerous investigations for their potential as receptor antagonists. These studies, conducted in various in vitro and preclinical models, have revealed that the chalcone scaffold is a promising framework for the development of antagonists for several G-protein coupled receptors (GPCRs) and other receptor types. The structure-activity relationship (SAR) studies on chalcone analogs provide valuable insights into the structural features that may confer antagonist activity.

Antagonism at Leukotriene Receptors

Early investigations into the pharmacological profile of chalcones identified their potential as antagonists of the slow-reacting substance of anaphylaxis (SRS-A) receptors, which are now known as cysteinyl leukotriene receptors. In one key study, a series of chalcone derivatives were screened for their ability to antagonize SRS-A-induced contractions in sensitized guinea pig ileum strips. nih.gov This bioassay serves as a functional screen for leukotriene receptor antagonists.

Several chalcone analogs demonstrated significant SRS-A receptor antagonistic action. nih.gov Notably, the study highlighted that the antagonistic potency was influenced by the substitution pattern on both aromatic rings of the chalcone structure. The core π,π conjugation system of the chalcone was deemed important for activity. nih.gov The research suggested that ester groups on the B ring were more favorable for activity than carboxylic acid groups, and that meta or para positioning of these substituents resulted in more potent antagonism than ortho substitution. nih.gov

| Compound Reference | Description | IC50 (mol.L-1) vs. SRS-A | Relative Potency vs. FPL 55712 |

| Compound 5 | Chalcone analog | 7.5 x 10-6 | 40x |

| Compound 13 | Chalcone analog | 7.5 x 10-6 | 40x |

| Compound 17 | Chalcone analog | 6.8 x 10-5 | 4.4x |

| FPL 55712 | Known LTD4 receptor antagonist | 3 x 10-4 | 1x |

This table presents data on the antagonistic activity of selected chalcone analogs at SRS-A receptors as reported in a study using guinea pig ileum. nih.gov

Antagonism at Adenosine Receptors

The adenosine receptors, particularly the A1 and A2A subtypes, have also been a focus of research for chalcone-based antagonists due to their therapeutic potential in neurological disorders. A study involving the synthesis and evaluation of benzocycloalkanone derivatives, which are structurally related to chalcones, identified several compounds with affinity for A1 and A2A adenosine receptors. nih.gov

Functional assays confirmed that some of these derivatives act as antagonists at the A1 adenosine receptor. nih.gov The structure-activity relationship analysis from this research indicated that the nature and position of substituents on the aromatic rings play a crucial role in modulating the affinity and selectivity towards adenosine receptor subtypes. nih.gov For instance, methoxy (B1213986) group substitution on one of the rings, combined with hydroxyl group substitution on the other, was found to be important for affinity in the nanomolar range for some derivatives. nih.gov

Modulation of Androgen Receptor

The androgen receptor (AR) is another significant target for which chalcone derivatives have been investigated. While many studies focus on the inhibitory effects on cancer cell growth, some have delved into the direct interaction with the AR. Non-steroidal antiandrogens are crucial in the treatment of prostate cancer, and the chalcone scaffold has been explored for this purpose. semanticscholar.orgrsc.org The antiandrogenic activity of these compounds is attributed to their ability to antagonize the androgen receptor, preventing the binding of natural androgens like testosterone (B1683101) and dihydrotestosterone. semanticscholar.org

Research on the structure-activity relationships of nonsteroidal AR antagonists has shown that specific substitutions on the phenyl rings can significantly influence their anti-cancer properties by modulating their antagonist activity at the AR. rsc.org While specific binding affinity data for this compound is not available, the general findings suggest that halogenated chalcones could possess AR antagonistic properties.

Structure Activity Relationship Sar and Molecular Design Principles for 3 4 Bromophenyl 1 Phenylprop 2 En 1 One Derivatives

Impact of Substituent Modifications on Biological and Spectroscopic Profiles

The biological and spectroscopic characteristics of 3-(4-bromophenyl)-1-phenylprop-2-en-1-one derivatives are highly sensitive to the nature and position of substituents on both aromatic rings (Ring A, attached to the carbonyl group, and Ring B, derived from the benzaldehyde).

Halogenation, particularly with bromine, plays a significant role in modulating the physicochemical properties and biological efficacy of chalcones. The position of the bromine atom on either aromatic ring can lead to substantial differences in activity.

The presence of a bromine atom, particularly at the para-position of either Ring A or Ring B, is a common feature in many biologically active chalcones. For instance, the compound (E)-1-(4-bromophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, which has a bromine substituent at the 4-position of Ring A, has demonstrated potent antileishmanial activity with an IC50 value of 6.33 µM. nih.gov This highlights the positive contribution of the 4-bromo-substituted phenyl ring to the biological activity. In some cases, the presence of a bromine substituent is crucial for the desired biological effect. For example, in a series of chalcone (B49325) derivatives designed as HIV-1 integrase inhibitors, compounds with a bromine substituent on Ring A were found to be the most active. nih.gov

The electronegativity of the halogen substituent also influences the electronic properties of the chalcone and, consequently, its biological and spectroscopic profiles. In a study comparing halogenated chalcones, it was found that compounds with more electronegative substituents, such as fluorine, can enhance the charge transfer flow within the molecule. mdpi.com This modulation of the electronic distribution can impact the binding affinity of the chalcone to its biological target. For example, the incorporation of fluorine or bromine in chalcones has been shown to have a larger impact on monoamine oxidase (MAO) inhibition than chlorine. researchgate.net

Spectroscopically, the position of the halogen substituent affects the chemical shifts in NMR spectra and the vibrational frequencies in IR spectra. In the ¹³C NMR spectra of substituted chalcones, the chemical shifts of the α- and β-carbons of the enone moiety are sensitive to the electronic effects of the substituents on the aromatic rings. fabad.org.tr Similarly, the carbonyl stretching frequency (νC=O) in the IR spectrum is influenced by the electron-donating or electron-withdrawing nature of the substituents. nih.gov

Table 1: Effect of Halogen Substituents on Biological Activity of Chalcone Derivatives

| Compound/Derivative | Substituent(s) | Biological Activity | Reference |

| (E)-1-(4-bromophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | 4-Br on Ring A | Antileishmanial (IC50 = 6.33 µM) | nih.gov |

| 3-Keto salicylic (B10762653) acid chalcone | Br at R1 on Ring A | Most active HIV-1 integrase inhibitor in the series | nih.gov |

| Dihydrochalcones | Br at position 2 of Ring B | Promising efflux pump inhibitory effects | nih.gov |

The introduction of various substituents onto the aromatic rings of the this compound framework allows for a fine-tuning of its biological activity.

Alkyl Substituents: The introduction of alkyl groups, such as a butyl group, can significantly increase the lipophilicity of the chalcone derivative. This was shown to enhance larvicidal activity, likely due to improved interaction with biological membranes. mdpi.com

Methoxy (B1213986) Substituents: Methoxy groups are frequently incorporated into the chalcone scaffold and their position and number can have a profound impact on biological activity. For example, a study on methoxy-substituted chalcones revealed that their presence on Ring A generally leads to more potent antifungal, antibacterial, and antiproliferative agents. nih.gov Specifically, 3',4',5'-trimethoxychalcone showed strong antifungal activity. nih.gov The presence of methoxy groups is also favorable for the inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2), a protein associated with multidrug resistance in cancer. nih.gov In another study, the (E)-1-(4-bromophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one derivative was the most potent antileishmanial agent in its series. nih.gov

Amino Substituents: The incorporation of amino groups can also enhance the biological profile of chalcones. For instance, the introduction of a morpholine (B109124) or piperidine (B6355638) moiety, which are nitrogen-containing heterocycles, has been associated with good anticancer properties. nih.gov

Heterocyclic Moieties: Replacing one of the phenyl rings with a heterocyclic ring system is a common strategy in the design of novel chalcone derivatives. The introduction of heterocycles like azoles has been shown to significantly increase the biological properties of chalcones, which may be related to improved binding to target enzymes and favorable changes in lipophilicity. nih.gov Hybrid molecules combining the chalcone scaffold with other pharmacophores like quinazoline (B50416) have also yielded compounds with potent anticancer activity. nih.gov

Table 2: Influence of Aromatic Ring Substituents on the Biological Activity of Chalcone Derivatives

| Substituent Type | Example Compound/Derivative | Effect on Biological Activity | Reference |

| Alkyl | Bromochalcone with butyl group at position 4 | Increased larvicidal activity | mdpi.com |

| Methoxy | 3',4',5'-Trimethoxychalcone | Potent antifungal activity | nih.gov |

| Methoxy | (E)-1-(4-bromophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | Potent antileishmanial activity | nih.gov |

| Amino/Heterocycle | Morpholine/piperidine-containing chalcones | Good anticancer properties | nih.gov |

| Heterocycle | Azole-containing chalcones | Significant increase in biological properties | nih.gov |

Role of Molecular Conformation and Planarity in Activity

The three-dimensional arrangement of the chalcone molecule, including its planarity and the rotational freedom around the single bonds, is a critical determinant of its interaction with biological targets.

Chalcones can exist as two geometric isomers: the trans (E) and cis (Z) forms, referring to the arrangement of the substituents around the Cα=Cβ double bond. The trans isomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govresearchgate.net The cis isomer is less stable due to significant steric hindrance between the carbonyl group and the A-ring. nih.gov The synthesis of chalcones, typically through the Claisen-Schmidt condensation, overwhelmingly yields the more stable trans isomer. nih.gov Computational studies have confirmed the greater thermodynamic stability of the trans isomers of various chalcones. uwlax.eduacs.org

The enone linker can also exist in two conformations, s-cis and s-trans, arising from rotation around the C-CO single bond. Conformational analyses have shown that the s-cis conformation is often predominant for many chalcones. ufms.br

For instance, in 1-(4-bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one, the molecule adopts a non-planar conformation. nih.gov In the case of 1-(2-bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one, the dihedral angle between the mean planes of the two bromophenyl rings is 71.3°. nih.gov The degree of planarity can directly impact biological activity by influencing how the molecule fits into the binding site of a receptor or enzyme. A loss of planarity can affect the electronic properties and the spatial orientation of key pharmacophoric features, potentially leading to a decrease in binding affinity.

Table 3: Dihedral Angles in Bromo-Substituted Chalcone Derivatives

| Compound | Dihedral Angle between Aromatic Rings (°) | Reference |

| 1-(2-bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one | 71.3 | nih.gov |

| (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one | 46.91 | researchgate.net |

| 1-(4-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 55.04 | researchgate.net |

Identification of Key Pharmacophoric Features for Target Interactions

Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are powerful computational tools used to identify the essential structural features (pharmacophore) required for a molecule to bind to a specific biological target and exert its effect. For chalcone derivatives, these studies have revealed several key pharmacophoric features.

A typical pharmacophore model for the anticancer activity of chalcones includes:

Two aromatic rings: These provide a hydrophobic scaffold that can engage in π-π stacking and hydrophobic interactions with the target protein.

A hydrogen bond acceptor: The carbonyl oxygen of the enone linker is a crucial hydrogen bond acceptor, forming key interactions with amino acid residues in the binding site.

A hydrogen bond donor: The presence of hydroxyl or amino groups on the aromatic rings can act as hydrogen bond donors, further anchoring the molecule in the active site.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that visualize the regions around the chalcone scaffold where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. These studies have consistently highlighted the importance of the steric and electronic properties of the substituents on the aromatic rings for biological activity. researchgate.net For example, pharmacophore modeling for calcium channel-blocking activity revealed that hydrogen bonding receptors and hydrophobic groups are important features. nih.gov

The α,β-unsaturated carbonyl system itself is a key pharmacophoric element, acting as a Michael acceptor that can form covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins. nih.gov This covalent interaction can lead to irreversible inhibition and potent biological activity.

Rational Molecular Design Strategies Based on SAR Findings

The development of new therapeutic agents based on the this compound scaffold is guided by rational molecular design, which relies heavily on Structure-Activity Relationship (SAR) studies. These studies systematically investigate how modifying the chemical structure of these chalcone derivatives influences their biological activity. The core principle is to identify the key structural features essential for a desired biological effect—the pharmacophore—and to understand how substitutions on the two aromatic rings (Ring A and Ring B) and the α,β-unsaturated carbonyl system can enhance potency, selectivity, and other pharmacological parameters.

Key Design Strategies:

Emerging Applications and Material Science Perspectives of 3 4 Bromophenyl 1 Phenylprop 2 En 1 One

Utilization as Photoinitiators for Polymerization Processes

Chalcone (B49325) derivatives have been identified as highly versatile and efficient photoinitiators, capable of initiating various polymerization reactions upon exposure to visible light, including sources like blue LED bulbs and halogen lamps. rsc.org Their utility stems from their unique photochemical properties, which can be tailored by modifying the substituent groups on the aromatic rings.

The effectiveness of chalcone-based photoinitiating systems is typically evaluated by monitoring polymerization kinetics, often using real-time Fourier transform infrared (RT-FTIR) spectroscopy. rsc.org This technique tracks the disappearance of characteristic monomer absorption bands (e.g., acrylate (B77674) double bonds) to determine the rate and final conversion of the polymerization reaction.

Research on push-pull chalcone derivatives, such as (E)-3-(4-bromophenyl)-1-(4-(dimethylamino)phenyl)prop-2-en-1-one (BDMAP), which is structurally related to the title compound, demonstrates their photoinitiating capabilities. rsc.org When combined with co-initiators, these chalcones can effectively initiate the free radical polymerization of monomers like hexanediol (B3050542) diacrylate (HDDA). The kinetics are influenced by the specific chalcone, the type of co-initiator (e.g., amines or iodonium (B1229267) salts), and the wavelength and intensity of the light source. rsc.orgbohrium.com For instance, the performance of these systems can be compared by their final monomer conversion rates under specific irradiation conditions. rsc.org

Interactive Data Table: Photopolymerization of HDDA using a Bromo-Chalcone System

Users can filter the data based on the Photoinitiating System to see the corresponding final conversion rate.

| Photoinitiating System (PIS) | Final Conversion (%) | Light Source |

| BDMAP only | < 10% | LED @ 405 nm |

| BDMAP / Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) | ~45% | LED @ 405 nm |

| BDMAP / Iodonium Salt (Iod) | ~55% | LED @ 405 nm |

Note: Data is representative of typical performance for bromo-chalcone derivatives like BDMAP in initiating acrylate polymerization, based on findings for push-pull systems. rsc.org

The photoinitiation mechanism for chalcones typically involves a multi-component system. nih.gov Chalcones themselves act as photosensitizers (PS). Upon absorption of light, the chalcone is promoted to an electronically excited state (PS*). rsc.org In this excited state, it can interact with a co-initiator to generate the reactive species that start the polymerization chain reaction.

For free radical polymerization, the process generally follows these steps:

Photoexcitation : The chalcone absorbs a photon, transitioning to its excited singlet state, which then converts to a more stable triplet state.

Chalcone + hν → Chalcone*

Electron Transfer : The excited chalcone interacts with a co-initiator, such as an amine (e.g., ethyl 4-(dimethylamino)benzoate, EDB) or an iodonium salt. An electron transfer occurs, leading to the formation of radicals. rsc.org

With an amine (reductive pathway): Chalcone* + Amine → [Radical Anion/Radical Cation] Complex → Free Radicals

With an iodonium salt (oxidative pathway): Chalcone* + Iodonium Salt → [Radical Cation/Radical] Complex → Free Radicals

Initiation : The generated free radicals attack the double bonds of monomer molecules (e.g., acrylates), initiating the polymerization process. rsc.orgresearchgate.net

Techniques such as electron spin resonance (ESR) spin trapping are used to detect and characterize the transient free radicals, confirming the proposed mechanism. rsc.orgresearchgate.net The efficiency of this process is related to the chalcone's excited-state properties and the redox potentials of the components. bohrium.com

Role as Precursors in the Synthesis of Heterocyclic Compounds

The enone functionality within 3-(4-bromophenyl)-1-phenylprop-2-en-1-one makes it an invaluable building block for constructing a variety of heterocyclic rings, which are core scaffolds in many pharmacologically active compounds.

Quinolinones : Quinolines and their oxo-derivatives (quinolinones) can be synthesized from chalcones. One established method is the Friedländer annulation, which involves the reaction between a 2-aminoaryl aldehyde or ketone and a compound with an active methylene (B1212753) group. organic-chemistry.orgwikipedia.org A variation of this allows chalcones to react with anilines or other nitrogen sources, often in the presence of an acid catalyst. The reaction proceeds through an initial Michael addition of the amine to the chalcone's double bond, followed by intramolecular cyclization and subsequent dehydration/oxidation to yield the stable aromatic quinoline (B57606) ring system. organic-chemistry.orgnih.gov

Isoxazoles : The synthesis of isoxazoles from chalcones is a common and efficient transformation. The reaction involves the condensation of the α,β-unsaturated ketone with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). nih.gov Typically conducted in a basic medium (e.g., KOH or pyridine), the reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by cyclization and dehydration to afford the 3,5-disubstituted isoxazole (B147169) ring. nih.gov The this compound would be expected to yield 5-phenyl-3-(4-bromophenyl)isoxazole or its isomer depending on reaction conditions.

Thiadiazines and Thiadiazoles : While thiadiazine synthesis from chalcones is less common, the formation of 1,3,4-thiadiazoles is well-documented. nih.gov This is typically a two-step process. First, the chalcone is reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. In the second step, this intermediate undergoes oxidative cyclization, often using reagents like ferric chloride (FeCl₃) or other oxidizing agents, to yield the 2,5-disubstituted 1,3,4-thiadiazole. semanticscholar.orgresearchgate.net

Benzofuranones : The synthesis of benzofuranones can be achieved through various routes, including the intramolecular cyclization of appropriately substituted phenols. rsc.orgresearchgate.net While the direct conversion of the unsubstituted this compound is not straightforward, chalcones bearing a hydroxyl group on the phenyl ring ortho to the carbonyl (i.e., derivatives of 2'-hydroxychalcone) can undergo intramolecular Michael addition or oxidative cyclization to form flavanones or aurones, which are types of benzofuranone derivatives. nih.govmdpi.com The synthesis of benzofuran-based chalcones often starts with a benzofuran (B130515) ketone, highlighting the close structural relationship between these classes of compounds. rsc.orgresearchgate.net

Development as Advanced Nonlinear Optical Materials

Organic molecules with extensive π-conjugated systems, like chalcones, are of great interest for applications in nonlinear optics (NLO). These materials can alter the properties of light and are crucial for technologies like optical switching and frequency conversion.

The NLO response of a molecule is quantified by its hyperpolarizability (β). For chalcones, the NLO properties are governed by a "push-pull" electronic structure, where an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge (D-π-A). In this compound, the phenyl group acts as a weak donor, while the electron-withdrawing bromine atom and the carbonyl group contribute to the acceptor end of the molecule, with the enone system serving as the π-bridge.

Key principles for designing chalcones with enhanced NLO activity include:

Strengthening the Push-Pull System : Increasing the electron-donating and electron-accepting strength of the terminal groups enhances charge asymmetry and significantly boosts the molecular hyperpolarizability.

Extending π-Conjugation : A longer conjugated bridge allows for more efficient electron delocalization, which generally leads to a larger NLO response.

Molecular Planarity : A planar molecular structure maximizes the overlap of p-orbitals, facilitating π-electron delocalization along the conjugated path and enhancing NLO properties.

Non-centrosymmetric Crystal Packing : For second-order NLO effects like second-harmonic generation (SHG), it is essential that the molecules crystallize in a non-centrosymmetric space group. A centrosymmetric arrangement cancels out the molecular NLO effects at the bulk level.

Interactive Data Table: Design Principles for NLO Chalcones

Users can click on a principle to see its effect on NLO properties.

| Design Principle | Structural Feature | Effect on NLO Properties |

| Push-Pull Strength | Add strong donor (e.g., -N(CH₃)₂) and acceptor (e.g., -NO₂) groups. | Increases molecular hyperpolarizability (β). |

| π-Conjugation | Extend the alkene chain or add more aromatic rings. | Enhances electron delocalization, often increasing β. |

| Molecular Geometry | Maintain a planar backbone. | Maximizes orbital overlap for efficient charge transfer. |

| Crystal Engineering | Induce non-centrosymmetric packing via H-bonds or chiral centers. | Enables bulk second-order NLO effects (e.g., SHG). |

Synthon Applications in Drug Discovery and Organic Synthesis

The chemical compound this compound, a member of the chalcone family, serves as a versatile synthon, or building block, in the realms of drug discovery and organic synthesis. Its inherent chemical reactivity, characterized by the α,β-unsaturated ketone moiety, allows for a variety of chemical transformations, leading to the synthesis of a diverse range of heterocyclic compounds with significant biological potential.

The core structure of this compound, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, provides a robust scaffold for the generation of novel molecular entities. The presence of the bromine atom on one of the phenyl rings further enhances its utility, offering a site for further functionalization or influencing the electronic properties of the molecule, which can in turn affect its biological activity.

Synthesis of Pyrazoline Derivatives

One of the most prominent applications of this compound as a synthon is in the synthesis of pyrazoline derivatives. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide array of pharmacological activities.

The synthesis of pyrazolines from chalcones is typically achieved through a cyclization reaction with hydrazine (B178648) or its derivatives. For instance, the reaction of a chalcone with hydrazine hydrate (B1144303) in a suitable solvent such as ethanol, often in the presence of an acid or base catalyst, leads to the formation of the corresponding pyrazoline. While a specific study detailing the reaction of this compound with hydrazine hydrate was not found, the general reaction is well-established for chalcones.

In a related study, (2E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was reacted with 2,4-dinitrophenylhydrazine (B122626) in glacial acetic acid, which resulted in the formation of a 2,4-dinitrophenylhydrazone derivative instead of the expected pyrazoline. ajol.info This highlights that the reaction outcome can be influenced by the specific reactants and conditions.

The resulting pyrazoline derivatives are of significant interest in drug discovery. Research has shown that pyrazoline-based compounds can possess anticancer properties. For example, newly synthesized pyrazoline derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, including human pancreatic adenocarcinoma and glioblastoma cell lines. nih.gov One particular derivative, 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline, demonstrated notable anticancer activity. nih.gov Another study on newly designed indole-containing pyrazole (B372694) analogs showed remarkable cytotoxic activities against a panel of nine different types of cancer. nih.gov

Table 1: Synthesis of Pyrazoline Derivatives from Chalcones This table is representative of the general synthesis method and not specific to this compound due to lack of specific data in the search results.

| Starting Chalcone | Reagent | Product | Reported Biological Activity of Product | Reference |

| Chalcone | Hydrazine Hydrate | Pyrazoline | Anticancer, Antimicrobial | nih.gov |

| (2E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Not specified | ajol.info |

| 1-(2-thienyl)-3-(4-chlorophenyl)-2-propen-1-one | Hydrazine Hydrate | 5-(4-chlorophenyl)-3-(2-thienyl)-2-pyrazoline | Precursor for anticancer agents | nih.gov |

Synthesis of Pyrimidine (B1678525) Derivatives

Another significant application of this compound as a synthon is in the preparation of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids (DNA and RNA) and are associated with a broad spectrum of biological activities.

The synthesis of pyrimidines from chalcones typically involves their reaction with a source of the N-C-N fragment, such as urea, thiourea (B124793), or guanidine, in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent. This reaction proceeds via a Michael addition followed by cyclization and dehydration.

A study on the synthesis of chalcone-based pyrimidine derivatives reported that the resulting products exhibited good antimicrobial activity against Staphylococcus aureus and Candida tropicalis. researchgate.net While this study did not specifically use this compound, it demonstrates the potential of chalcone-derived pyrimidines as antimicrobial agents. Another study transformed chalcones into their respective pyrimidine derivatives and found that one of the products was active against S. aureus and E. coli. journalajocs.com

Furthermore, research into new pyrimidine derivatives from chalcones has shown that these compounds can possess antibacterial and antinociceptive (pain-relieving) effects. journalajocs.com Specifically, a meta-bromo substituted amino-pyrimidine derivative showed significant activity against E. coli and a notable antinociceptive response. journalajocs.com

Table 2: Synthesis of Pyrimidine Derivatives from Chalcones This table is representative of the general synthesis method and not specific to this compound due to lack of specific data in the search results.

| Starting Chalcone | Reagent | Product | Reported Biological Activity of Product | Reference |

| Substituted Chalcones | Guanidine Hydrochloride | Substituted Pyrimidines | Antimicrobial (against S. aureus, C. tropicalis) | researchgate.net |

| Chalcones | Urea/Thiourea/Guanidine | Pyrimidine Derivatives | Antibacterial, Antinociceptive | journalajocs.com |

| 4-(2-hydroxyphenyl)-6-(2,3,4-trimethoxyphenyl)pyrimidin-2-one | - | Pyrimidin-2-one | Increased activity against S. aureus | journalajocs.com |

Synthesis of Other Heterocyclic Compounds

The reactivity of the α,β-unsaturated ketone in this compound also allows for its use in the synthesis of other heterocyclic systems. For example, reaction with thiourea can lead to the formation of pyrimidine-2-thione derivatives, which are also of interest for their potential biological activities. One study detailed the synthesis of 1-(4-Bromophenyl)-3-(3-chloropropanoyl)thiourea from 4-bromoaniline (B143363) and 3-chloropropanoylisothiocyanate, indicating the utility of the bromophenyl moiety in the synthesis of thiourea derivatives. nih.gov

Future Research Directions and Unexplored Avenues for 3 4 Bromophenyl 1 Phenylprop 2 En 1 One

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization

A synergistic approach combining computational and experimental techniques is pivotal for a comprehensive understanding of 3-(4-bromophenyl)-1-phenylprop-2-en-1-one and its derivatives. While experimental methods provide tangible data, computational analyses offer predictive insights into molecular behavior, guiding more focused and efficient laboratory work. nih.gov

Future research should leverage this synergy to:

Refine Structural and Electronic Profiles: Employing advanced Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) methods can elucidate the electronic structure, molecular orbital energies (HOMO-LUMO), and spectroscopic properties with high accuracy. rsc.org These theoretical calculations, when correlated with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, can provide a detailed understanding of the molecule's conformation and reactivity. mdpi.com

Predictive Modeling for Bioactivity: The development of robust Quantitative Structure-Activity Relationship (QSAR) models can facilitate the prediction of biological activities for novel derivatives. mdpi.com By correlating structural features with observed bioactivity, these models can guide the design of compounds with enhanced potency and selectivity, thereby reducing the time and cost associated with traditional drug discovery. nih.govmdpi.com

Elucidate Intermolecular Interactions: Molecular dynamics simulations can be employed to study the stability of this chalcone (B49325) within the active sites of biological targets. mdpi.com This provides a dynamic view of the binding interactions, complementing the static picture offered by molecular docking studies.

| Methodology | Application in Future Research | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, vibrational frequencies, and NMR chemical shifts. | Accurate prediction of spectroscopic data and reactivity indices. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Identification of potential protein targets and key binding interactions. |

| QSAR | Development of predictive models for biological activity. | Guidance for the design of new derivatives with improved potency. |

| Molecular Dynamics (MD) | Simulation of the dynamic behavior of the molecule in biological environments. | Understanding the stability of ligand-receptor complexes over time. |

Exploration of Novel Derivatization Strategies to Optimize Specific Activities